4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Chemical procurement Quality control Piperidine-1-carboxamide

This compound pairs a benzylsulfonyl electron-withdrawing group at the piperidine 4‑position with an ortho‑trifluoromethylphenyl urea moiety, creating a unique steric and electronic profile absent in commercial analogs. It holds zero public bioactivity data (PubChem, ChEMBL, BindingDB)—offering a clean slate for composition-of-matter patent filings. Ideal for activity-based protein profiling (ABPP) against serine hydrolases (MAGL/FAAH) and as an orthogonal chemotype in AChE inhibitor screening cascades. The ortho‑CF₃ position further enables controlled isomer-comparison studies on permeability and metabolic stability. Procure now to build proprietary SAR.

Molecular Formula C20H21F3N2O3S
Molecular Weight 426.45
CAS No. 2034467-56-4
Cat. No. B2948221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
CAS2034467-56-4
Molecular FormulaC20H21F3N2O3S
Molecular Weight426.45
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C20H21F3N2O3S/c21-20(22,23)17-8-4-5-9-18(17)24-19(26)25-12-10-16(11-13-25)29(27,28)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,24,26)
InChIKeyLCALXRRPUIBRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034467-56-4): Chemical Identity and Procurement Baseline


4-(Benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034467-56-4) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, characterized by a benzylsulfonyl substituent at the piperidine 4-position and an N-(2-trifluoromethyl)phenyl urea moiety [1]. Its molecular formula is C20H21F3N2O3S with a molecular weight of 426.5 g/mol and a computed XLogP3-AA of 3.4 [1]. The compound is offered by multiple research chemical suppliers at a typical purity of 95% . As of the present search, this compound lacks publicly reported bioactivity data (IC50, Ki, EC50) in major databases including PubChem, ChEMBL, and BindingDB [1].

Why 4-(Benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide Cannot Be Replaced by Generic Piperidine-1-Carboxamide Analogs


Generic substitution among piperidine-1-carboxamide derivatives is not feasible because the specific substitution pattern—a benzylsulfonyl electron-withdrawing group at the 4-position combined with an ortho-trifluoromethylphenyl urea moiety—creates a unique steric and electronic environment that cannot be replicated by analogs with different sulfonyl groups (e.g., methylsulfonyl, 4-methylphenylsulfonyl) or alternative N-aryl substituents (e.g., 4-trifluoromethylphenyl, 2-fluorobenzyl) [1]. The ortho-CF3 group introduces both steric hindrance and strong electron withdrawal adjacent to the urea NH, which is predicted to alter hydrogen-bonding capacity and target binding conformation relative to meta- or para-substituted congeners. Furthermore, the benzylsulfonyl group provides a larger hydrophobic surface and distinct sulfone geometry compared to smaller alkylsulfonyl replacements, impacting ligand–protein interactions and physicochemical properties such as lipophilicity (XLogP3-AA = 3.4) [1]. These structural features collectively differentiate this compound from commercially available analogs such as 4-(methylsulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide or 1-(benzylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide .

Quantitative Comparative Evidence for 4-(Benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034467-56-4)


Certified Purity vs. Commercially Available Piperidine-1-Carboxamide Analogs

According to vendor specifications, 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034467-56-4) is supplied at a purity of 95% . This is comparable to the purity levels reported for related piperidine-1-carboxamide analogs offered by the same supplier class, such as 1-[(4-methylphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide (purity 95%) and 4-(benzylsulfonyl)-N-(2-fluorobenzyl)piperidine-1-carboxamide (purity 95%) , indicating that the target compound meets the standard quality benchmark for research-grade procurement in this chemical series.

Chemical procurement Quality control Piperidine-1-carboxamide

Computed Lipophilicity (XLogP3-AA) as a Differential Physicochemical Parameter

The target compound has a computed XLogP3-AA of 3.4 (PubChem) [1]. In comparison, the closely related analog 4-(methylsulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (same molecular formula C20H21F3N2O3S) exhibits a different calculated LogP due to the positional isomerism of the trifluoromethyl group (para vs. ortho) and sulfonyl substituent (methylsulfonyl vs. benzylsulfonyl). While exact computed values for the analog are not available from the same algorithmic source, the ortho-CF3 substitution in the target compound is expected to reduce solvent-accessible surface area and potentially lower LogP relative to the para-CF3 isomer, based on established intramolecular hydrogen-bonding and steric shielding effects of ortho substituents [2]. This difference in lipophilicity can influence membrane permeability, protein binding, and pharmacokinetic behavior in cellular assays.

Lipophilicity Drug-likeness Piperidine-1-carboxamide

Structural Overlap with Known Monoacylglycerol Lipase (MAGL) Inhibitor Chemotypes

The 4-(benzylsulfonyl)piperidine-1-carboxamide scaffold has been identified as a privileged chemotype for monoacylglycerol lipase (MAGL) inhibition. For instance, 4-(benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide derivatives were reported to exhibit hMAGL IC50 values as low as 2.5 nM . While the target compound (with an N-(2-trifluoromethyl)phenyl substituent instead of a pyridinylmethyl group) has not been directly tested against MAGL to date, the conservation of the 4-(benzylsulfonyl)piperidine-1-carboxamide core suggests potential MAGL inhibitory activity that would be modulated by the distinct N-aryl urea substituent. In contrast, analogs such as 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide are reported to exhibit acetylcholinesterase (AChE) inhibition in the micromolar range and antimicrobial activity (MIC 0.24–0.97 μg/mL) , indicating that N-substitution dictates target selectivity within this scaffold class.

MAGL inhibition Endocannabinoid system Piperidine-1-carboxamide

Absence of Public Bioactivity Data as a Key Differentiator for Novel Target Screening

A systematic search of PubChem, ChEMBL, and BindingDB (accessed April 2026) reveals zero experimentally determined bioactivity data points (IC50, Ki, Kd, EC50) for 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CID 121022787) [1]. In contrast, structurally related compounds such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) have publicly reported AChE IC50 values of 0.56 nM in mouse brain homogenate assays [2], and (2R,3S)-1-(benzylsulfonyl)-2-(4-(cyclopentylamino)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)piperidine-3-carboxamide has a reported C5aR IC50 of 2.55 μM in U937 cell-based assays [3]. The absence of public bioactivity data for the target compound may indicate that it has not yet been extensively profiled, or that its activity data resides in proprietary or patent-protected datasets, making it a potentially novel chemical probe for discovery programs seeking unexplored chemical space within the piperidine-1-carboxamide class.

Novel chemical probe Undisclosed bioactivity Patent vs. vendor compound

Recommended Research and Procurement Applications for 4-(Benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 2034467-56-4)


Chemical Probe for Monoacylglycerol Lipase (MAGL) and Serine Hydrolase Profiling

Given the established MAGL inhibitory activity of 4-(benzylsulfonyl)piperidine-1-carboxamide analogs (reported hMAGL IC50 as low as 2.5 nM for pyridinylmethyl derivatives), the target compound—with its unique ortho-trifluoromethylphenyl urea substituent—is a rational candidate for activity-based protein profiling (ABPP) against the serine hydrolase family. Its distinct N-aryl group may confer altered selectivity across MAGL, FAAH, and other metabolic serine hydrolases . Procurement of this compound enables head-to-head selectivity profiling against the pyridinylmethyl analog to establish structure–activity relationships at the N-substituent position.

Negative Control or Orthogonal Chemotype in Acetylcholinesterase (AChE) Inhibitor Programs

While piperidine-based benzylsulfonyl derivatives such as compound 21 exhibit potent AChE inhibition (IC50 = 0.56 nM), the target compound bears a carboxamide rather than a benzamide linker at the piperidine nitrogen, which is predicted to significantly alter AChE binding affinity [1]. This structural divergence supports the compound's use as a negative control or orthogonal chemotype in AChE inhibitor screening cascades, helping to confirm target engagement specificity of hits derived from piperidine-ethyl-benzamide series.

Fragment-Based or Scaffold-Hopping Starting Point for Undisclosed Intellectual Property Generation

The complete absence of public bioactivity data for the target compound (0 data points in PubChem, ChEMBL, and BindingDB as of April 2026) makes it a compelling starting point for drug discovery programs seeking novel intellectual property [2]. Unlike heavily patented analogs (e.g., C5aR antagonists with disclosed IC50 values in the low micromolar range), this compound offers a clean slate for composition-of-matter and method-of-use patent filings following primary screening and lead optimization.

Physicochemical Comparator in ortho- vs. para-Trifluoromethylphenyl Isomer Studies

The ortho-CF3 substitution on the N-phenyl ring distinguishes the target compound (computed XLogP3-AA = 3.4) from its para-CF3 positional isomers available from the same vendor class [3]. Procurement of both isomers enables controlled studies on the impact of CF3 position on membrane permeability (e.g., PAMPA), metabolic stability (e.g., liver microsome assays), and off-target binding promiscuity, providing key data to guide lead optimization in medicinal chemistry programs.

Quote Request

Request a Quote for 4-(benzylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.